2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide
Description
2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is a thiazole-based acetamide derivative featuring a sulfonamido group attached to a 4-methoxyphenyl ring and an N-(p-tolyl)acetamide side chain. The sulfonamido moiety enhances hydrogen-bonding interactions with biological targets, while the p-tolyl group contributes to lipophilicity, influencing membrane permeability and binding affinity.
Properties
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-3-5-14(6-4-13)20-18(23)11-15-12-27-19(21-15)22-28(24,25)17-9-7-16(26-2)8-10-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSZHPHKVJCSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole preparation. For this compound, the reaction involves a bromoacetyl intermediate and a thiourea derivative:
Preparation of 2-Aminothiazole-4-acetic Acid
Sulfonylation of the 2-Amino Group
Table 1. Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 6 | 85 |
| Pyridine | THF | RT | 8 | 72 |
| DBU | Acetonitrile | 40°C | 4 | 78 |
Data adapted from sulfonamide syntheses in.
Amidation with p-Toluidine
Ester Hydrolysis and Acid Activation
The ethyl ester intermediate undergoes hydrolysis followed by activation as an acyl chloride:
Coupling with p-Toluidine
The activated acid reacts with p-toluidine under controlled conditions:
- Reactants : p-Toluidine (1.2 equiv), triethylamine (2.5 equiv).
- Conditions : DCM, 0°C → RT, 12 h.
- Product : 2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide (yield: 76%, m.p. 214–216°C).
Table 2. Amidation Coupling Agents Comparison
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 81 | 98 |
| Thionyl Chloride | DCM | 76 | 95 |
| DCC | THF | 68 | 93 |
Data derived from analogous acetamide syntheses in.
Alternative Synthetic Routes
One-Pot Thiazole Formation and Sulfonylation
A streamlined approach reported in patent literature involves:
Solid-Phase Synthesis for Parallel Optimization
High-throughput methods utilize Wang resin-bound intermediates:
- Resin Loading : Attachment of Fmoc-protected p-toluidine.
- Stepwise Assembly : Automated coupling of thiazole-acetic acid building blocks.
- Cleavage : TFA/DCM (1:9) yields crude product (purity: 65–70% before HPLC).
Characterization and Analytical Data
Spectroscopic Validation
Purity and Stability
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Stability : Stable in DMSO at −20°C for 6 months; aqueous solutions (pH 5–7) show <5% degradation over 72 h.
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
Competing pathways may yield 4-substituted thiazoles. Key mitigations:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tolyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or p-toluic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of their activities.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several synthesized analogs, including variations in substituents, heterocyclic cores, and bioactivity profiles. Below is a detailed comparison:
Structural Analogues from Thiazole-Acetamide Series
describes six thiazole-acetamide derivatives (compounds 13–18 ) with piperazine or aryl substituents. Key differences include:
- Substituent Effects :
- Compound 13 (2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) replaces the sulfonamido group with a piperazine ring, reducing polarity (Rf = 0.42) compared to the target compound’s sulfonamido group, which likely increases solubility and hydrogen-bonding capacity .
- Compound 18 (2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide) introduces a second methoxyphenyl group, resulting in a higher molecular weight (438.54 g/mol) and melting point (302–303°C) than the target compound, suggesting enhanced crystallinity .
| Compound ID | Substituent R1 | Substituent R2 | Melting Point (°C) | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|---|---|
| 13 | 4-Methoxyphenyl (piperazine) | p-Tolyl | 289–290 | 422.54 | 75 |
| Target | 4-Methoxyphenylsulfonamido | p-Tolyl | Not reported | Calculated ~425.5 | N/A |
| 18 | 4-Methoxyphenyl (piperazine) | 4-Methoxyphenyl | 302–303 | 438.54 | 82 |
Sulfonamido-Containing Analogues
reports sulfamoyl-linked thiazole-acetamides, such as 5–7 , which differ in heterocyclic cores (oxazole, thiazole, imidazole) but retain the sulfonamido-acetamide motif. For example:
- Compound 5: N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide Bioactivity: Demonstrated moderate antimicrobial activity, though specific data for the target compound are unavailable .
Antimicrobial Thiazole Derivatives
highlights 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives (2a–2f ). Unlike the target compound, these feature piperazine linkers and were tested against Gram-positive bacteria (e.g., S. aureus) with MIC values ranging from 8–32 µg/mL. The absence of a sulfonamido group in these analogs correlates with reduced polarity and altered bioactivity .
Triazole-Thioacetamide Derivatives
and describe triazole-thioacetamides (e.g., 2-((4-allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide).
Key Research Findings and Trends
Sulfonamido vs. Piperazine Substituents : Sulfonamido groups (as in the target compound) enhance polarity and binding to hydrophilic enzyme pockets, whereas piperazine moieties (e.g., compound 13 ) improve metabolic stability .
Bioactivity Correlations : Thiazole-acetamides with sulfonamido groups (e.g., ’s compounds) show promise in antimicrobial and anti-inflammatory applications, though the target compound’s specific activity remains uncharacterized .
Synthetic Flexibility : The target compound’s structure allows modular substitutions at the sulfonamido and p-tolyl positions, enabling optimization for solubility or target affinity .
Biological Activity
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is a synthetic compound belonging to the thiazole derivative class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an anti-cancer agent.
Chemical Structure and Properties
The molecular structure of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is characterized by the presence of a thiazole ring, a sulfonamide group, and an acetamide moiety. The IUPAC name reflects its complex structure:
| Property | Details |
|---|---|
| IUPAC Name | N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
| Molecular Formula | C19H19N3O5S2 |
| Molecular Weight | 405.49 g/mol |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. Research indicates that thiazole-based compounds exhibit significant activity against various cancer cell lines. For instance, a study evaluated the compound's efficacy against MDA-MB-231 (breast cancer) and A-549 (lung cancer) cell lines, revealing promising results:
- IC50 Values :
- MDA-MB-231:
- A-549:
These values suggest that the compound possesses potent anticancer properties, comparable to standard chemotherapeutics like cisplatin .
The mechanism through which 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is particularly important for binding to active sites of target proteins, potentially inhibiting their activity and modulating biological pathways.
Synthesis and Evaluation
The synthesis of this compound typically involves several steps:
- Formation of the thiazole ring via Hantzsch thiazole synthesis.
- Introduction of the sulfonamide group through reaction with sulfonyl chloride.
- Final acetamide formation using acetic anhydride or acetyl chloride.
Following synthesis, compounds are evaluated for their biological activities through in vitro assays against various cancer cell lines.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins associated with cancer pathways. For example, one study reported a binding affinity of , indicating strong interactions between the compound and its target protein .
Q & A
What are the critical considerations for optimizing the synthesis of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide?
Category: Basic (Synthesis Design)
Answer:
The synthesis typically involves three key steps: (1) thiazole ring formation, (2) sulfonamide group introduction, and (3) acylation with p-toluidine. Critical factors include:
- Reaction Conditions: Use of triethylamine as a base and dichloromethane as a solvent for acylation (optimizes nucleophilic substitution) .
- Purification: Column chromatography or recrystallization to isolate the final product with >95% purity .
- Yield Optimization: Monitoring reaction progress via TLC and adjusting stoichiometric ratios of intermediates (e.g., α-haloketone:thiourea = 1:1.2) .
Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Thiazole Formation | Thiourea + α-bromoacetophenone, 80°C, DMF | 60-70% |
| Sulfonamide Coupling | 4-Methoxyphenylsulfonyl chloride, Et₃N, 0°C → RT | 75-85% |
| Acylation | p-Toluidine, DCM, 24h stirring | 50-65% |
How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
Category: Advanced (SAR Analysis)
Answer:
SAR studies should systematically modify substituents and assess bioactivity:
- Variations: Replace the 4-methoxyphenyl group with halogenated (e.g., 4-Cl) or electron-withdrawing groups to test antimicrobial potency .
- Assays: Use standardized in vitro models (e.g., MIC assays against S. aureus and E. coli) and compare with analogs like N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide .
- Computational Tools: Molecular docking to predict interactions with bacterial dihydrofolate reductase (DHFR) .
Key Finding:
Thiazole derivatives with electron-deficient aromatic rings show 2–3x higher activity against gram-positive strains .
What analytical techniques are most reliable for characterizing this compound’s purity and structure?
Category: Basic (Characterization)
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm sulfonamide (-SO₂NH-) and acetamide (-NHCO-) linkages (e.g., δ 2.1 ppm for CH₃ in acetamide) .
- HPLC: Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98% required for pharmacological studies) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 459.2) .
How can contradictory bioactivity data across studies be resolved?
Category: Advanced (Data Contradiction Analysis)
Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Compound Stability: Test degradation under storage conditions (e.g., DMSO stock solutions at -20°C vs. RT) .
- Synergistic Effects: Evaluate combinatorial effects with adjuvants (e.g., β-lactamase inhibitors) to clarify mechanisms .
Case Study:
A 2023 study found discrepancies in IC₅₀ values (2–10 µM) against cancer cell lines; retesting under hypoxia resolved variations due to oxidative stress .
What purification strategies are recommended for isolating this compound from byproducts?
Category: Basic (Purification Methodology)
Answer:
- Recrystallization: Use ethanol/water (7:3) to remove unreacted p-toluidine .
- Chromatography: Silica gel column with ethyl acetate/hexane (3:7) gradient to separate sulfonamide intermediates .
- Yield vs. Purity Trade-off: Scaling reactions >10 mmol may require flash chromatography to maintain >90% yield .
What experimental approaches are used to elucidate the mechanism of action in anticancer studies?
Category: Advanced (Mechanistic Studies)
Answer:
- Target Identification:
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays .
- Proteomics: SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .
- Pathway Analysis: Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
Example Result:
A 2024 study linked this compound’s activity to PI3K/AKT pathway inhibition via downregulation of phosphorylated AKT (p-AKT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
